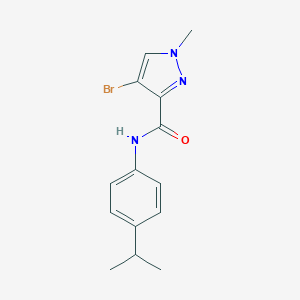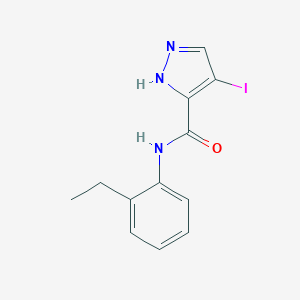![molecular formula C18H15ClN4O2 B213694 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide](/img/structure/B213694.png)
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is a complex organic compound that features a benzamide core structure with a chloropyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide typically involves the condensation of 4-chloropyrazole with a benzoyl chloride derivative, followed by amide formation with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol and catalysts like Lewis acids to facilitate the process .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of catalysts like diatomite earth@IL/ZrCl4. This method is efficient, eco-friendly, and provides high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Comparison
Compared to similar compounds, 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is unique due to its chloropyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C18H15ClN4O2 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
2-[[3-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H15ClN4O2/c19-14-9-21-23(11-14)10-12-4-3-5-13(8-12)18(25)22-16-7-2-1-6-15(16)17(20)24/h1-9,11H,10H2,(H2,20,24)(H,22,25) |
Clé InChI |
IHGQGPILIFEPPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![PROPYL 4-[({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE](/img/structure/B213617.png)
![5-METHYL-N'-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE](/img/structure/B213620.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)



![methyl 2-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate](/img/structure/B213632.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)
![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213634.png)
